(5-(4-chlorophenyl)thiophen-2-yl)boronic acid chemical structure and properties
(5-(4-chlorophenyl)thiophen-2-yl)boronic acid chemical structure and properties
This in-depth technical guide details the structural characteristics, synthetic pathways, and application protocols for (5-(4-chlorophenyl)thiophen-2-yl)boronic acid , a critical heterocyclic building block in medicinal chemistry and materials science.
Chemical Identity & Physiochemical Profile[1][2][3]
(5-(4-chlorophenyl)thiophen-2-yl)boronic acid is a bifunctional heteroaryl scaffold. It features a thiophene core substituted at the C5 position with a para-chlorophenyl group and at the C2 position with a boronic acid moiety. This specific substitution pattern renders it an essential intermediate for introducing the 5-arylthiophene motif into drug candidates (e.g., kinase inhibitors) and organic semiconductors via Suzuki-Miyaura cross-coupling.
Key Identifiers & Constants[4]
| Property | Value |
| CAS Number | 1210470-48-6 |
| IUPAC Name | (5-(4-chlorophenyl)thiophen-2-yl)boronic acid |
| Molecular Formula | C₁₀H₈BClO₂S |
| Molecular Weight | 238.49 g/mol |
| SMILES | OB(O)c1sc(cc1)-c1ccc(Cl)cc1 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |
| pKa (Calculated) | ~8.5 – 9.0 (Boronic acid group) |
| Storage | -20°C, Inert atmosphere (Argon/Nitrogen) |
Structural Architecture
The molecule consists of two aromatic systems linked by a single bond. The thiophene ring acts as an electron-rich bridge, while the chlorophenyl group provides lipophilicity and a metabolic handle. The boronic acid functionality is a Lewis acid, existing in equilibrium with its trimeric anhydride (boroxine) form in dry states.
Synthetic Pathways & Production[1][6][7][8]
The synthesis of this compound typically follows a modular approach, constructing the biaryl core first, followed by functionalization with the boron moiety. This order prevents the premature reactivity of the boronic acid group.
Retrosynthetic Analysis
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Borylation: Introduction of the boronic acid via lithium-halogen exchange or direct lithiation.
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Biaryl Coupling: Construction of the 2-(4-chlorophenyl)thiophene core via Suzuki coupling of 2-bromothiophene and 4-chlorophenylboronic acid.
Detailed Synthesis Protocol
Step 1: Synthesis of 2-(4-chlorophenyl)thiophene
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Reagents: 2-Bromothiophene (1.0 eq), 4-Chlorophenylboronic acid (1.1 eq), Pd(PPh₃)₄ (3 mol%), Na₂CO₃ (2.0 eq).
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Conditions: Reflux in DME/H₂O (10:1) for 12 hours.
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Workup: Extract with EtOAc, wash with brine, dry over MgSO₄. Purify via silica gel chromatography (Hexanes).
Step 2: C-H Activation/Borylation (The Critical Step) This step requires strictly anhydrous conditions to prevent protodeboronation or quenching of the lithiated intermediate.
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Setup: Flame-dry a 3-neck flask and purge with Argon. Dissolve 2-(4-chlorophenyl)thiophene (10 mmol) in dry THF (50 mL).
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Lithiation: Cool to -78°C . Add n-Butyllithium (1.1 eq, 2.5M in hexanes) dropwise over 20 minutes.
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Mechanistic Note: The proton at C5 (adjacent to Sulfur) is the most acidic, allowing selective deprotonation without competing lithiation on the phenyl ring.
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Transmetalation: Stir at -78°C for 1 hour. Add Triisopropyl borate (B(OiPr)₃, 1.5 eq) rapidly.
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Hydrolysis: Allow the mixture to warm to room temperature (RT) over 2 hours. Quench with 2M HCl (30 mL) and stir for 30 minutes to hydrolyze the boronate ester to the free acid.
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Isolation: Extract with diethyl ether. The product often precipitates or crystallizes upon concentration. Recrystallize from Acetonitrile/Water.
Reactivity & Applications
Suzuki-Miyaura Cross-Coupling
This boronic acid is a prime nucleophile for Palladium-catalyzed cross-coupling reactions. It is particularly valued for "scaffold hopping"—replacing a biphenyl moiety with a phenyl-thiophene moiety to alter the steric and electronic profile of a drug candidate.
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Catalyst Choice: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are standard. For sterically hindered electrophiles, Buchwald precatalysts (e.g., XPhos Pd G2) are recommended.
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Base Sensitivity: Thiophene boronic acids are prone to protodeboronation (loss of the B(OH)₂ group) under strongly basic conditions or prolonged heating.
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Optimization: Use milder bases like K₃PO₄ or CsF instead of Na₂CO₃ if yields are low.
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Protodeboronation Mechanism
Heteroaryl boronic acids, especially those with the boron alpha to the heteroatom (C2 position), are unstable. The mechanism involves:
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Base-catalyzed formation of a boronate anion.
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Protonation at the ipso-carbon (C2).
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Elimination of boric acid.
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Mitigation: Store as the MIDA boronate or Pinacol ester if long-term stability is required. Use the free acid immediately after synthesis.
Handling, Safety & Analytics
Safety Profile (GHS Classification)
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Signal Word: Warning
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Hazard Statements:
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PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.
Analytical Validation
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¹H NMR (DMSO-d₆): Look for the characteristic thiophene doublets (approx. 7.0–7.8 ppm) and the broad singlet for B(OH)₂ protons (variable, often 8.0–9.0 ppm). The para-substituted benzene ring will show two doublets (AA'BB' system).
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HPLC: Use a C18 column with a Water/Acetonitrile gradient (0.1% Formic Acid). Note that boronic acids can streak or show peak tailing due to interaction with silanols; high buffer strength helps.
Storage & Stability
Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines). This is reversible upon exposure to water.
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Recommendation: Store at -20°C in a sealed vial. If the solid appears "glassy" or has a higher than expected melting point, it may have dehydrated. Re-suspension in water/THF can regenerate the monomer before use.
References
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Sigma-Aldrich. (5-(4-chlorophenyl)thiophen-2-yl)boronic acid Product Page. Retrieved from
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Organic Chemistry Portal. Suzuki-Miyaura Coupling: Mechanism and Recent Developments. Retrieved from
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National Institutes of Health (PubChem). 2-Thiopheneboronic acid (Analogous Properties). Retrieved from
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Matrix Fine Chemicals. (Thiophen-2-yl)boronic acid Safety Data Sheet. Retrieved from
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MDPI. Synthesis of 5-(thiophen-2-yl)-1H-indazoles by Suzuki Cross-Coupling. Retrieved from
